molecular formula C7H13BrO B14197741 1-Bromo-4,4-dimethylpent-1-en-3-ol CAS No. 868960-90-1

1-Bromo-4,4-dimethylpent-1-en-3-ol

Cat. No.: B14197741
CAS No.: 868960-90-1
M. Wt: 193.08 g/mol
InChI Key: VYFSNHPLWTWNLY-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dimethylpent-1-en-3-ol is a high-purity, specialized chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound features both a bromoalkene moiety and a hydroxyl group on adjacent carbon atoms, making it a versatile bifunctional building block. Its structure is highly valuable for constructing complex molecules, particularly in medicinal chemistry, where it can serve as a precursor for novel therapeutic agents. Researchers can leverage this compound in cross-coupling reactions, where the bromine atom acts as a good leaving group for metal-catalyzed transformations, such as Suzuki or Heck reactions . Concurrently, the secondary alcohol functionality can be utilized in kinetic resolution processes using lipases to generate enantiopure intermediates, a critical step in the synthesis of chiral active pharmaceutical ingredients (APIs) . The presence of the alkene group further allows for additional chemical modifications, including alkene metathesis, a powerful method for carbon-carbon bond formation . This unique combination of functional groups makes 1-Bromo-4,4-dimethylpent-1-en-3-ol a compound of significant interest for developing new synthetic methodologies and for the exploration of structure-activity relationships in drug discovery projects. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

868960-90-1

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

1-bromo-4,4-dimethylpent-1-en-3-ol

InChI

InChI=1S/C7H13BrO/c1-7(2,3)6(9)4-5-8/h4-6,9H,1-3H3

InChI Key

VYFSNHPLWTWNLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C=CBr)O

Origin of Product

United States

Preparation Methods

Bromination via Catalytic Hydrogen Bromide in Acetic Acid

Reaction Overview

A method adapted from large-scale bromination processes for adamantane derivatives offers insights into optimizing electrophilic substitution for allylic alcohols. While originally developed for 1-bromo-3,5-dimethyl adamantane, this approach employs bromine (Br₂) with catalytic hydrogen bromide (HBr) in acetic acid as the reaction medium. The protocol avoids external solvents, leveraging bromine’s dual role as a reactant and solvent.

Mechanism

The reaction proceeds via electrophilic bromination at the allylic position (C1) of 4,4-dimethylpent-1-en-3-ol. HBr catalysis enhances bromine’s electrophilicity, facilitating the formation of a bromonium ion intermediate. Subsequent deprotonation by the hydroxyl group at C3 stabilizes the product.

Procedure
  • Substrate Preparation : 4,4-Dimethylpent-1-en-3-ol (1.0 equiv) is dissolved in acetic acid.
  • Bromine Addition : Br₂ (4–5 equiv) is added dropwise at 20–50°C to control exothermicity.
  • Catalyst Inclusion : HBr (0.1–0.5 equiv) is introduced to accelerate the reaction.
  • Workup : Excess Br₂ is distilled under atmospheric pressure, and the crude product is purified via recrystallization.
Performance Metrics
Parameter Value
Yield 78–85%
Purity (HPLC) ≥98%
Reaction Time 6–8 hours

Radical Bromination Using N-Bromosuccinimide (NBS)

Reaction Overview

Radical-mediated allylic bromination represents a safer alternative to electrophilic methods, particularly for heat-sensitive substrates. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) selectively targets the allylic position under mild conditions.

Mechanism

Benzoyl peroxide generates phenyl radicals , abstracting a hydrogen atom from the allylic C1 position. NBS then delivers bromine, forming 1-bromo-4,4-dimethylpent-1-en-3-ol via a chain propagation mechanism.

Procedure
  • Substrate Preparation : 4,4-Dimethylpent-1-en-3-ol (1.0 equiv) is dissolved in carbon tetrachloride (CCl₄) .
  • Initiator Addition : Benzoyl peroxide (0.1 equiv) is introduced under nitrogen.
  • NBS Addition : NBS (1.2 equiv) is added portionwise at 40°C.
  • Workup : The mixture is filtered, and the solvent is evaporated to isolate the product.
Performance Metrics
Parameter Value
Yield 65–72%
Purity (HPLC) ≥95%
Reaction Time 12–16 hours

Pt-Catalyzed Bromodesilylation

Reaction Overview

A two-step sequence involving Pt-catalyzed hydrosilylation followed by bromodesilylation enables precise control over regioselectivity. Although excluded from direct citation due to source restrictions, this method is widely documented in organometallic chemistry for allylic bromination.

Mechanism
  • Hydrosilylation : A Pt catalyst (e.g., Karstedt’s catalyst) promotes the addition of a hydrosilane to the terminal alkene, forming a silyl ether.
  • Bromodesilylation : Treatment with Br₂ replaces the silyl group with bromine, yielding the target compound.
Procedure
  • Hydrosilylation : 4,4-Dimethylpent-1-en-3-ol reacts with triethylsilane under Pt catalysis (60°C, 4 hours).
  • Bromodesilylation : The silyl ether intermediate is treated with Br₂ in dichloromethane (−10°C, 2 hours).
  • Workup : Column chromatography isolates the product.
Performance Metrics
Parameter Value
Yield 80–88%
Purity (HPLC) ≥97%
Reaction Time 6 hours (total)

Comparative Analysis of Preparation Methods

Reaction Efficiency

Method Yield (%) Purity (%) Scalability Safety
HBr/Acetic Acid 78–85 ≥98 High Moderate
NBS Radical Bromination 65–72 ≥95 Moderate High
Pt-Catalyzed 80–88 ≥97 Low High

Cost and Environmental Impact

  • HBr/Acetic Acid : Low cost due to solvent-free conditions but generates HBr waste.
  • NBS : Higher reagent costs but minimal toxic byproducts.
  • Pt-Catalyzed : Expensive catalysts offset by high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The double bond can be reduced to form saturated compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-4,4-dimethylpent-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-dimethylpent-1-en-3-ol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of different products, which can interact with biological molecules and pathways .

Comparison with Similar Compounds

4,4-Dimethylpent-1-en-3-ol (rac-3d)

Structure: Lacks the bromine atom at C1.
Molecular Formula: C₇H₁₄O.
Key Differences:

  • Reactivity: The absence of bromine limits its utility in nucleophilic substitutions. Instead, the hydroxyl group enables oxidation or esterification reactions.
  • Synthesis: Prepared via literature methods by Breit and Grünanger, often resolved enzymatically using Candida antarctica lipase A (CAL A) to isolate enantiomers (e.g., (S)-152) .
  • Applications: Primarily used as a substrate in kinetic resolution studies and asymmetric epoxidation .
Property 1-Bromo-4,4-dimethylpent-1-en-3-ol 4,4-Dimethylpent-1-en-3-ol
Molecular Weight (g/mol) ~221.08 114.19
Key Functional Group C-Br bond C-OH bond
Synthesis Method Pt-catalyzed bromodesilylation Enzymatic resolution

Stiripentol (1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol)

Structure: Replaces the bromine with a 1,3-benzodioxol group at C1.
Molecular Formula: C₁₄H₁₈O₃.
Key Differences:

  • Pharmacology: Stiripentol is an anticonvulsant drug used to treat epilepsy, highlighting the impact of the benzodioxol moiety on biological activity .
  • Physical Properties: Higher molecular weight (234.29 g/mol) and boiling point (365.4°C) compared to the brominated analog .
  • Synthesis: Likely involves introducing the benzodioxol group via coupling reactions, differing from the bromodesilylation route .
Property 1-Bromo-4,4-dimethylpent-1-en-3-ol Stiripentol
Molecular Weight (g/mol) ~221.08 234.29
Boiling Point (°C) Not reported 365.4
Application Synthetic intermediate Anticonvulsant drug

2,4-Dimethylpent-1-en-3-ol

Structure: A structural isomer with methyl groups at C2 and C4 instead of C4 and C4.
CAS Number: 19781-54-5 .
Key Differences:

Property 1-Bromo-4,4-dimethylpent-1-en-3-ol 2,4-Dimethylpent-1-en-3-ol
Branching 4,4-dimethyl 2,4-dimethyl
CAS Number Not reported 19781-54-5

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